molecular formula C20H18N4O3 B11610954 ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11610954
M. Wt: 362.4 g/mol
InChI Key: JDOUIVWWPROQAA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.

Chemical Reactions Analysis

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives such as:

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-13-9-5-4-8-12(13)22-17)24(18(16)21)14-10-6-7-11-15(14)26-2/h4-11H,3,21H2,1-2H3

InChI Key

JDOUIVWWPROQAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4OC)N

Origin of Product

United States

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